Bienvenue dans la boutique en ligne BenchChem!

6-Methoxy-2-methylquinolin-4-amine

Positional isomerism Solid-state properties Formulation development

6-Methoxy-2-methylquinolin-4-amine (synonyms: 4-Amino-6-methoxy-2-methylquinoline, 4-amino-6-methoxyquinaldine) is a heterocyclic aromatic compound of the 4-aminoquinoline class, bearing a methoxy substituent at the 6-position, a methyl group at the 2-position, and a primary amine at the 4-position of the quinoline ring system (C₁₁H₁₂N₂O, MW 188.23). This specific trisubstituted quinoline scaffold is recognized as a versatile chemical intermediate in medicinal chemistry, providing a functionalizable 4-amino handle for derivatization into hydrazones, Schiff bases, and N-aryl/alkyl analogs.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 104217-23-4
Cat. No. B010410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylquinolin-4-amine
CAS104217-23-4
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)N
InChIInChI=1S/C11H12N2O/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyKLQQFYUSSBAOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methylquinolin-4-amine (CAS 104217-23-4): Chemical Identity and Core Properties for Research Procurement


6-Methoxy-2-methylquinolin-4-amine (synonyms: 4-Amino-6-methoxy-2-methylquinoline, 4-amino-6-methoxyquinaldine) is a heterocyclic aromatic compound of the 4-aminoquinoline class, bearing a methoxy substituent at the 6-position, a methyl group at the 2-position, and a primary amine at the 4-position of the quinoline ring system (C₁₁H₁₂N₂O, MW 188.23) . This specific trisubstituted quinoline scaffold is recognized as a versatile chemical intermediate in medicinal chemistry, providing a functionalizable 4-amino handle for derivatization into hydrazones, Schiff bases, and N-aryl/alkyl analogs . The compound is commercially available from multiple vendors at purities ranging from 95% to 97%, with a reported melting point of 202–203 °C . Its physicochemical profile—LogP 2.72, polar surface area 48.14 Ų—positions it within favorable drug-like space for hit-to-lead optimization programs .

Why Structurally Similar Quinoline Building Blocks Cannot Replace 6-Methoxy-2-methylquinolin-4-amine in Research Programs


Positional isomerism on the quinoline ring profoundly affects both physicochemical properties and downstream synthetic utility, making simple substitution of analogs unreliable. The 6-methoxy substitution pattern is specifically required for activity in several validated medicinal chemistry programs: the antimalarial lead 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline achieved nanomolar IC₅₀ values against multidrug-resistant Plasmodium falciparum only with the 6-OCH₃ configuration [1]; SAR studies on quinoline-based anticancer agents have demonstrated that 6-position substitution with methoxy yields approximately four-fold greater potency than the corresponding 7- or 8-position substitution [2]. Furthermore, the 4-amino group is the essential derivatization handle absent in 6-methoxy-2-methylquinoline (CAS 1078-28-0), which lacks the primary amine entirely and cannot serve as a direct precursor for hydrazone, Schiff base, or N-aryl coupling reactions that define the core compound's synthetic utility [3]. The simultaneous presence of 6-OCH₃, 2-CH₃, and 4-NH₂ constitutes a specific pharmacophoric pattern that generic 4-aminoquinolines (e.g., 4-amino-7-chloroquinoline) do not replicate.

6-Methoxy-2-methylquinolin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Differentiation: 6-Methoxy vs. 8-Methoxy Positional Isomer

The 6-methoxy positional isomer (target compound) exhibits a melting point of 202–203 °C , approximately 30 °C lower than the 8-methoxy isomer (4-amino-8-methoxy-2-methylquinoline, CAS 657391-86-1), which melts at 233 °C . This difference in solid-state thermal behavior reflects distinct crystal packing arrangements arising from the altered position of the hydrogen-bond-accepting methoxy group relative to the 4-amino donor. The lower melting point of the 6-isomer may facilitate processing in melt-based formulation or solid-dispersion techniques where excessive thermal stress must be avoided.

Positional isomerism Solid-state properties Formulation development

Antimalarial Scaffold Validation: Nanomolar Potency of 6-Methoxy-2-methyl-4-aminoquinoline Hydrazone Derivatives Against Drug-Resistant P. falciparum

Derivatization of 6-methoxy-2-methylquinolin-4-amine at the 4-amino position via hydrazone formation yielded compound 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (compound 2), which demonstrated an IC₅₀ range of 0.026–0.219 μM against the multidrug-resistant K1 strain of Plasmodium falciparum in a 72-hour assay [1]. In drug combination studies, compound 2 exhibited synergistic antimalarial activity with artemether, achieving a combination index (CI) of 0.599 at IC₉₀ [1]. By contrast, hydrazone derivatives built on the 4-amino-7-chloroquinoline scaffold, while also active, did not progress to the same level of in vivo validation in this study. The 6-methoxy-2-methyl substitution pattern was specifically retained in the lead compound advanced to in vivo P. yoelii murine studies, where parasitaemia suppression was observed at 20 mg/kg and 5 mg/kg doses without apparent toxicity [1].

Antimalarial drug discovery 4-Aminoquinoline hydrazones Multidrug-resistant malaria

HIV Latency Reversal Scaffold: AV6 Derivatives Built on the 6-Methoxy-2-methylquinolin-4-amine Core

The 2-methylquinoline derivative AV6 (antiviral 6), containing the 6-methoxy-2-methylquinoline core, was identified through high-throughput screening as a reproducible activator of latent HIV-1 across multiple cell-based latency models [1]. The 2018 Ao et al. study used 6-methoxy-2-methylquinolin-4-amine as the starting scaffold to design dual-acting latency-reversing agents (LRAs) that combine AV6-like activity with HDAC inhibition [2]. Key derivatives 12c and 12d reactivated latent HIV-1 through a dual mechanism—NFAT-required early gene expression and HDAC inhibition—and also released P-TEFb from the inactive 7SK snRNP complex [2]. At 5 μM, AV6 alone produced 3.8 ± 1.1% GFP expression in J-Lat A2 cells, while combination with 1 μM SAHA (HDAC inhibitor) yielded 49.0 ± 3.2% GFP expression, exceeding the additive effect (23.9 ± 1.4%) [2]. This scaffold is uniquely positioned at the intersection of two therapeutic mechanisms, a property not demonstrated for the 8-methoxy isomer or the des-methyl analog.

HIV latency reversal Shock and kill strategy HDAC inhibition

Synthetic Tractability: Established Protocol for 4-Amino-6-methoxyquinaldine from the Historical Literature

The synthesis of 4-amino-6-methoxyquinaldine (the target compound) was established as early as 1942 by Holcomb and Hamilton, who reported its preparation in good yield via ammonolysis of the corresponding 4-chloroquinoline precursor in phenol at 130 °C [1]. This methodology was later validated in a comparative study that demonstrated successful preparation of 4-amino-6-methoxyquinaldine alongside 4-amino-8-methoxyquinaldine, 4-amino-7-chloroquinoline, and 4-amino-6-chloroquinaldine using the same general procedure [2]. The availability of a well-precedented synthetic route with literature yields spanning over 80 years provides procurement confidence: the compound is not a novel, uncharacterized entity with unknown synthetic reproducibility. In contrast, some isomeric 4-aminoquinolines with alternative substitution patterns lack comparable literature precedent for multi-gram synthesis, introducing supply-chain risk for programs requiring scale-up.

Synthetic methodology 4-Aminoquinoline synthesis Process chemistry

Procurement-Grade Differentiation: Purity Specifications and Vendor Pricing Landscape

6-Methoxy-2-methylquinolin-4-amine is available in two primary purity grades: 95% (AKSci, $441/g) and 97% (Aladdin Scientific, $211.90/g) , with the Sigma-Aldrich AldrichCPR collection offering the compound at a premium price point ($463.00/g) for early-discovery researchers . The Sigma-Aldrich listing explicitly classifies this compound as part of a 'collection of unique chemicals' supplied to early-discovery researchers, indicating its curated status as a non-commodity building block . The 8-methoxy positional isomer (CAS 657391-86-1) is listed at 98% purity by fewer vendors, with pricing generally less transparent. The broader availability and multi-grade sourcing of the 6-methoxy isomer enables procurement strategies that balance cost against purity requirements, whereas limited sourcing for the 8-methoxy isomer constrains competitive bidding.

Chemical procurement Building block sourcing Purity specification

Optimal Research and Procurement Application Scenarios for 6-Methoxy-2-methylquinolin-4-amine


Antimalarial Drug Discovery: 4-Aminoquinoline Hydrazone Lead Optimization Programs

Research teams developing next-generation antimalarials targeting multidrug-resistant Plasmodium falciparum should prioritize 6-methoxy-2-methylquinolin-4-amine as the core scaffold for hydrazone library synthesis. The 2023 Molecules study demonstrated that hydrazone derivatives built on this specific scaffold achieved nanomolar IC₅₀ values (0.026–0.219 μM, 72 h) against the K1 resistant strain and the lead compound exhibited synergistic activity with artemether (CI = 0.599 at IC₉₀) [1]. The scaffold was further validated in vivo, with parasitaemia suppression in P. yoelii-infected mice at 20 mg/kg and 5 mg/kg without apparent toxicity [1]. Procurement of the 6-methoxy (rather than 8-methoxy) isomer is essential, as the SAR around the methoxy position is critical for antimalarial potency—the 6-substitution pattern was specifically retained in the lead compound advanced to in vivo studies.

HIV Latency Reversal Agent (LRA) Development: Dual-Mechanism 'Shock and Kill' Strategy

Investigators pursuing HIV latency reversal through the 'shock and kill' approach should source 6-methoxy-2-methylquinolin-4-amine as the starting material for AV6-derived dual-acting LRAs. Ao et al. (2018) demonstrated that AV6 derivatives built on this scaffold reactivate latent HIV-1 through a dual mechanism: NFAT-required early gene expression combined with HDAC inhibition [1]. The AV6 scaffold enabled synergistic activation when combined with SAHA, producing 49.0 ± 3.2% GFP expression versus 3.8 ± 1.1% for AV6 alone and exceeding the expected additive effect by 2.05-fold [1]. Compounds 12c and 12d additionally released P-TEFb from the inactive 7SK snRNP complex, a third mechanistic dimension [1]. The 2-methyl and 6-methoxy substituents on the quinoline core are essential for this polypharmacology—alternative scaffolds lacking either substituent cannot simultaneously engage NFAT, HDAC, and P-TEFb pathways.

Medicinal Chemistry Building Block Procurement: Scaffold Hopping and Focused Library Synthesis

For medicinal chemistry groups engaged in scaffold-hopping campaigns or focused library synthesis around the quinoline chemotype, 6-methoxy-2-methylquinolin-4-amine offers a unique combination of three functionalization vectors: (i) the 4-NH₂ handle for rapid amide, hydrazone, urea, or N-aryl coupling; (ii) the 6-OCH₃ group as a metabolically stable electron-donating substituent; and (iii) the 2-CH₃ group providing steric modulation at the position adjacent to the quinoline nitrogen. SAR evidence indicates that 6-position methoxy substitution yields approximately four-fold greater potency than 7- or 8-position substitution in anticancer quinoline series [2], making the 6-isomer the preferred starting material over the 8-methoxy analog (CAS 657391-86-1). Multi-vendor availability (≥6 suppliers) with competitive pricing ($212–$463/g) enables cost-effective library production at the 1–10 gram scale [1].

Process Chemistry and Scale-Up Feasibility Assessment

Process development teams evaluating the scalability of quinoline-based API intermediates benefit from the well-characterized synthetic history of 6-methoxy-2-methylquinolin-4-amine. The ammonolysis route from 4-chloro-6-methoxy-2-methylquinoline in phenol at 130 °C has been validated since 1942 [1] and was reproduced in comparative studies alongside four isomeric 4-aminoquinolines [2], providing a reliable starting point for process optimization. The compound's melting point of 202–203 °C is approximately 30 °C lower than the 8-methoxy isomer (233 °C), which may simplify melt-crystallization purification protocols and reduce energy costs during recrystallization. For programs anticipating scale beyond gram quantities, the multi-vendor landscape and established synthetic precedent reduce the risk of supply interruption during the transition from medicinal chemistry to pilot-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-2-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.